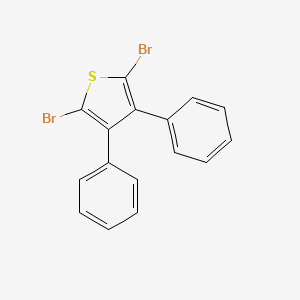

2,5-Dibromo-3,4-diphenylthiophene

Description

2,5-Dibromo-3,4-diphenylthiophene is a halogenated thiophene derivative characterized by bromine atoms at the 2- and 5-positions and phenyl groups at the 3- and 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of conjugated materials for optoelectronic applications. Its synthesis typically involves Suzuki-Miyaura coupling reactions between 2,5-dibromo-3,4-dinitrothiophene and phenylboronic acids, as demonstrated in fluorophore synthesis . The bulky phenyl substituents enhance steric hindrance, improving thermal stability and influencing π-conjugation, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaics.

Properties

IUPAC Name |

2,5-dibromo-3,4-diphenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2S/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNGIBIHCBGMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2,5-Dibromo-3,4-dinitrothiophene (CAS 52431-30-8)

- Structure : Bromine at 2,5-positions; nitro groups at 3,4-positions.

- Molecular Formula : C₄Br₂N₂O₄S

- Molecular Weight : 331.93 g/mol .

- Synthesis : Prepared via nitration and bromination of thiophene derivatives. Acts as a precursor for coupling reactions (e.g., Suzuki, Stille) due to its electron-withdrawing nitro groups, which activate the bromine atoms for nucleophilic substitution .

- Applications : Widely used in synthesizing low-bandgap polymers for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

- Key Differences :

2,5-Dibromo-3,4-dimethylthiophene (CAS 74707-05-4)

- Structure : Bromine at 2,5-positions; methyl groups at 3,4-positions.

- Molecular Formula : C₆H₆Br₂S

- Molecular Weight : 269.99 g/mol .

- Synthesis : Likely synthesized via direct bromination of 3,4-dimethylthiophene.

- Applications: Intermediate in pharmaceutical and materials chemistry. Limited optoelectronic utility due to weaker π-conjugation from methyl groups.

- Key Differences: Methyl groups enhance solubility in ethanol and dimethylformamide (DMF) but reduce thermal stability compared to phenyl derivatives . Light-sensitive and less stable under prolonged storage .

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Structure : Bromine at 3,4-positions; tetraphenyl substitution on a dihydrofuran core.

- Molecular Formula : C₂₈H₂₀Br₂O

- Molecular Weight : 532.26 g/mol .

- Synthesis : Prepared via cyclization reactions involving brominated precursors.

- Applications : Primarily studied for its crystallographic properties, including Br⋯Br halogen bonding and C–H⋯H interactions, relevant to crystal engineering .

- Key Differences: Non-aromatic dihydrofuran core contrasts with thiophene’s aromaticity, reducing electronic delocalization. Bulky tetraphenyl groups limit solubility but enhance crystallinity .

Comparative Analysis Table

| Compound | Substituents | Molecular Weight (g/mol) | Solubility | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| 2,5-Dibromo-3,4-diphenylthiophene | 3,4-Ph; 2,5-Br | ~402.12 (estimated) | Moderate in organic solvents | OLEDs, OPVs, OFETs | High steric hindrance; stable |

| 2,5-Dibromo-3,4-dinitrothiophene | 3,4-NO₂; 2,5-Br | 331.93 | Low (polar solvents) | Polymer synthesis, optoelectronics | Electron-deficient; reactive |

| 2,5-Dibromo-3,4-dimethylthiophene | 3,4-Me; 2,5-Br | 269.99 | High in DMF, ethanol | Pharmaceutical intermediates | Light-sensitive; less stable |

| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | 3,4-Br; tetraphenyl | 532.26 | Low (crystalline solid) | Crystal engineering | Non-aromatic; halogen bonding |

Research Findings and Implications

- Synthetic Flexibility : Suzuki coupling is more efficient for phenyl functionalization compared to nitro reduction routes, which suffer from poor yields .

- Stability : Bulky substituents (e.g., phenyl) improve thermal stability but reduce solubility, necessitating solvent optimization in device fabrication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.